molecular formula C22H21F2N3O B608602 Ljh685 CAS No. 1627710-50-2

Ljh685

货号: B608602
CAS 编号: 1627710-50-2
分子量: 381.4 g/mol
InChI 键: IKUFKDGKRLMXEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

LJH685 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其抑制活性。 母液制备方法包括将 2 mg 的化合物溶解在 50 μL 二甲基亚砜 (DMSO) 中,母液浓度为 40 mg/mL 。 工业生产方法通常采用类似的路线进行大规模合成,并采用严格的质量控制措施以确保高纯度和一致性。

化学反应分析

LJH685 会发生各种化学反应,包括磷酸化和激酶活性的抑制。 它以亚微摩尔浓度有效地降低了 YB1 的磷酸化,并在较高浓度下几乎完全抑制了 YB1 的磷酸化 。 这些反应中常用的试剂包括三磷酸腺苷 (ATP) 和特定的肽底物。 这些反应产生的主要产物是磷酸化蛋白和抑制的激酶复合物。

科学研究应用

Acute Myeloid Leukemia (AML)

LJH685 has demonstrated efficacy in inhibiting the proliferation of AML cells, particularly those with FLT3-ITD mutations. In vitro studies showed that this compound caused cell cycle arrest and induced apoptosis through the inhibition of the RSK-YB-1 signaling pathway. Furthermore, when combined with FLT3 inhibitors like FF-10101 or chemotherapeutic agents like Daunorubicin, this compound exhibited synergistic effects, enhancing anti-leukemic activity and prolonging survival in xenograft mouse models .

Study Cell Line Treatment Outcome
MV4-11 (FLT3-ITD+)This compound + FF-10101Increased apoptosis, prolonged survival
MOLM-13 (FLT3-ITD+)This compound + DaunorubicinEnhanced anti-leukemic effects

Retinal Ganglion Cell Necroptosis

Research indicates that this compound can reduce necroptosis in retinal ganglion cells under conditions of oxygen-glucose deprivation. In vivo studies demonstrated that pretreatment with this compound before high intraocular pressure episodes improved visual function recovery by inhibiting RIP3 phosphorylation, suggesting its potential for neuroprotective applications .

Study Cell Type Condition Outcome
RGC-5Oxygen-glucose deprivationReduced necroptosis, improved visual recovery

Specificity and Potency

This compound is noted for its high specificity towards RSK family kinases compared to other inhibitors such as BI-D1870. Its IC50 values for RSK1, RSK2, and RSK3 are reported to be around 6 nM, 5 nM, and 4 nM respectively . This specificity is crucial for minimizing off-target effects during therapeutic applications.

Comparative Efficacy with Other Inhibitors

In comparative studies, this compound has shown superior efficacy over other RSK inhibitors like LJI308 in certain cancer models. For example, while both inhibitors effectively reduced cell viability in cancer cell lines, this compound exhibited a more pronounced effect in anchorage-independent growth settings .

相似化合物的比较

LJH685 通常与其他 RSK 抑制剂(如 LJI308)进行比较。 这两种化合物都是 RSKs 的高度选择性和有效抑制剂,但 this compound 已被证明会采用一种不寻常的非平面构象,从而增强其选择性 。 其他类似的化合物包括 BI-D1870 和 SL0101,它们也靶向 RSKs,但具有不同的选择性特征和作用机制。 this compound 的独特结合特性和高度特异性使其成为研究 RSK 功能和开发靶向疗法的宝贵工具。

生物活性

LJH685 is a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, which includes RSK1, RSK2, and RSK3. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in targeting various malignancies. The following sections detail the biological activity of this compound, including its mechanism of action, effects on cancer cell lines, and potential clinical implications.

This compound functions by inhibiting the activity of RSK kinases, which play a critical role in cell proliferation, survival, and metastasis. The compound exhibits high selectivity for RSK family members, with reported IC50 values of approximately 4 nM for RSK3, 5 nM for RSK2, and 6 nM for RSK1 . The inhibition occurs through binding to the ATP-binding site of the RSK2 N-terminal kinase domain, adopting a unique nonplanar conformation that enhances its specificity .

Effects on Cancer Cell Lines

Research has demonstrated that this compound effectively inhibits the proliferation and clone formation of various cancer cell lines. For example:

  • Acute Myeloid Leukemia (AML) : this compound was shown to induce cell cycle arrest and apoptosis in AML cells by inhibiting the RSK-YB1 signaling pathway. This suggests a potential role in treating AML by targeting cancer stem cells (CSCs) that contribute to tumor recurrence .
  • Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound exhibited significant cytotoxic effects on transformed cells while sparing non-tumorigenic cells. The compound induced apoptosis and reduced cell viability in both two-dimensional and three-dimensional cultures .

Summary of In Vitro Findings

Cell Line Effect Mechanism
AML CellsInhibition of proliferationInduction of apoptosis via RSK-YB1 pathway
TNBC CellsDecreased viabilityApoptosis induction; selective targeting of CSCs

In Vivo Studies

Currently, there are no published in vivo studies specifically evaluating the effects of this compound in animal models. The compound remains in preclinical development stages, indicating a need for further research to establish its efficacy and safety profiles in vivo.

Case Studies and Clinical Implications

While specific clinical trials involving this compound are not yet available, its mechanism suggests promising applications in oncology. Given the role of RSK in tumor growth and metastasis, targeting this pathway could enhance treatment efficacy for cancers characterized by high RSK activity.

  • Combination Therapies : Preliminary studies indicate that combining this compound with other chemotherapeutic agents may improve treatment outcomes. For instance, synergistic effects were observed when combining this compound with FLT3 inhibitors in AML cell lines, demonstrating enhanced anti-leukemic effects .

属性

IUPAC Name

2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFKDGKRLMXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627710-50-2
Record name LJH-685
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LJH-685
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。